Cas no 78851-85-1 (4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid)

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
- 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
- STZSA
- 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
- 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
- NSC698987
- 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
- Butanoic acid, 4-((5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-
- Butanoic acid, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
- 4-oxo-4-(5-sulfamoyl-1,3,4-thiadiazol-2-ylamino)butanoic acid
- BDBM50185303
- AKOS024365701
- DTXSID40229339
- CS-0163369
- SCHEMBL16975090
- MFCD01104616
- A917552
- C6H8N4O5S2
- C76524
- DS-13158
- 78851-85-1
- 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoicacid
- NCI60_035390
- NSC-698987
- CHEMBL88115
- 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid (ACI)
- NSC 698987
- 3-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
-
- MDL: MFCD01104616
- インチ: 1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)
- InChIKey: VEHPJMWKEUDKJE-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC(NC1SC(S(N)(=O)=O)=NN=1)=O)O
計算された属性
- せいみつぶんしりょう: 279.99400
- どういたいしつりょう: 279.994
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 189
じっけんとくせい
- 密度みつど: 1.807
- 屈折率: 1.654
- PSA: 188.96000
- LogP: 0.84290
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234009-250mg |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 250mg |
¥1934.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234009-100mg |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 100mg |
¥959.00 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O49410-1g |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 1g |
¥4676.0 | 2024-07-19 | |
eNovation Chemicals LLC | D749343-100mg |
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID |
78851-85-1 | 97% | 100mg |
$155 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234009-1g |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 1g |
¥6820.00 | 2024-07-28 | |
Chemenu | CM255065-250mg |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 250mg |
$289 | 2024-07-23 | |
Aaron | AR005PT0-250mg |
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID |
78851-85-1 | 97% | 250mg |
$186.00 | 2025-01-23 | |
A2B Chem LLC | AC65624-100mg |
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid |
78851-85-1 | 97% | 100mg |
$113.00 | 2024-04-19 | |
A2B Chem LLC | AC65624-1g |
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid |
78851-85-1 | 97% | 1g |
$451.00 | 2024-04-19 | |
Aaron | AR005PT0-50mg |
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID |
78851-85-1 | 97% | 50mg |
$81.00 | 2025-04-06 |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Raw materials
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Preparation Products
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acidに関する追加情報
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS No 78851-85-1)
The compound 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS No 78851-85-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a thiadiazole ring and a sulfonamide group, making it a promising candidate for drug development and material science applications.
Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their diverse biological activities. The sulfonamide group in this compound further enhances its pharmacological properties, such as improved bioavailability and stability. These features make it an attractive target for researchers exploring new therapeutic agents.
The synthesis of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. The key steps include the formation of the thiadiazole ring and the subsequent introduction of the sulfonamide group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for various applications.
In terms of applications, this compound has shown potential in the development of antimicrobial agents, anti-inflammatory drugs, and cancer therapeutic agents. Its ability to inhibit key enzymes involved in these pathways makes it a valuable tool in drug discovery programs. Additionally, its structural versatility allows for further modifications to enhance its efficacy and reduce potential side effects.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in different biological systems. Molecular docking studies have revealed strong interactions between the compound and target proteins, suggesting its potential as a lead compound in drug design. Furthermore, preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development.
The integration of experimental and computational approaches has significantly accelerated the understanding of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid's properties. This interdisciplinary approach has not only enhanced its characterization but also opened new avenues for its application in various industries.
In conclusion, 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2
78851-85-1 (4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid) 関連製品
- 534-59-8(Butylmalonic acid)
- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 5507-44-8(Diethoxymethylvinylsilane)
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)
- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)
